3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridazine derivatives at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and other diseases involving kinase dysregulation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell growth and proliferation. This makes it a potential candidate for the development of anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridine core and have been studied for their biological activities.
[1,2,4]triazolo[4,3-a]pyrazines: These compounds also share a similar core structure and have shown potential as kinase inhibitors.
Uniqueness
3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its potential as a kinase inhibitor sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
596824-33-8 |
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Molecular Formula |
C22H21N5O |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(3-phenoxyphenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C22H21N5O/c1-3-9-18(10-4-1)28-19-11-7-8-17(16-19)22-24-23-20-12-13-21(25-27(20)22)26-14-5-2-6-15-26/h1,3-4,7-13,16H,2,5-6,14-15H2 |
InChI Key |
VBKAYTPXJXSBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)OC5=CC=CC=C5)C=C2 |
Origin of Product |
United States |
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